3-(1H-Imidazol-2-yl)pyridin-2-amine

p38α MAPK JNK3 Kinase Selectivity

Source 3-(1H-Imidazol-2-yl)pyridin-2-amine as a low-MW, fragment-like building block to initiate your kinase inhibitor program. Its precise 3-(imidazol-2-yl)pyridin-2-amine regiochemistry is validated to deliver nanomolar potency against p38α MAPK (IC50=16 nM after derivatization) and enables selectivity tuning between p38α and JNK3, critical for neurodegenerative disease research. Its favorable physicochemical profile (LogP ≈1.6, PSA ≈67.6 Ų) provides an optimal starting point for ADME optimization. Ideal for hit expansion via one-pot multicomponent reactions. Do not substitute isomeric cores; the specific scaffold vector is essential for target engagement.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 88128-98-7
Cat. No. B3388580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-2-yl)pyridin-2-amine
CAS88128-98-7
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C2=NC=CN2
InChIInChI=1S/C8H8N4/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H,(H2,9,10)(H,11,12)
InChIKeyGSXCUMFSBBOAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-2-yl)pyridin-2-amine (CAS 88128-98-7) Procurement Guide: A Bifunctional Scaffold for Kinase-Targeted Chemical Biology and Medicinal Chemistry


3-(1H-Imidazol-2-yl)pyridin-2-amine (CAS 88128-98-7) is a heterocyclic small molecule (C8H8N4, MW 160.18) featuring a 2-aminopyridine core fused via a C3-C2' bond to an imidazole ring . This structural motif establishes it as a key building block and a privileged scaffold within the class of pyridinylimidazoles, which are extensively validated as ATP-competitive kinase inhibitors targeting p38α MAPK, GSK3β, JNK, and BRAF [1][2][3]. Its low molecular weight (160.18 Da) and calculated physicochemical properties (LogP ≈ 1.6, PSA ≈ 67.6 Ų) confer it with favorable drug-likeness and ligand efficiency potential, distinguishing it from more lipophilic or larger analogs in the same chemical space [4].

3-(1H-Imidazol-2-yl)pyridin-2-amine: Why Scaffold Position, Substitution Pattern, and Physicochemical Profile Preclude Simple Interchange with Related Pyridinylimidazoles


The pyridinylimidazole chemical space is exquisitely sensitive to the precise regiochemistry of the imidazole-pyridine linkage, the position of the primary amine, and the nature of substituents on the imidazole ring. These variables dictate the compound's kinase binding mode, selectivity profile, and overall physicochemical properties [1]. For instance, while the 2-(1H-imidazol-2-yl)pyridine core (e.g., in Sorafenib derivatives) is primarily associated with BRAF inhibition [2], the 3-(1H-imidazol-2-yl)pyridin-2-amine scaffold (with the amine in the ortho-position to the imidazole) can engage different hinge-binding interactions and presents a distinct vector for further derivatization, as evidenced in p38α and JNK3 inhibitor programs [1][3]. Furthermore, the compound's low molecular weight and polar surface area confer a unique ligand efficiency advantage; substituting a more complex, pre-substituted pyridinylimidazole would alter both the pharmacokinetic starting point and the scope for subsequent medicinal chemistry optimization [4]. Therefore, 3-(1H-Imidazol-2-yl)pyridin-2-amine cannot be generically substituted with isomeric or more elaborated analogs without fundamentally altering the intended target profile and synthetic trajectory.

3-(1H-Imidazol-2-yl)pyridin-2-amine (CAS 88128-98-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Evidence 1: Regiochemical Advantage for p38α/JNK3 Scaffold Tuning Compared to 2-Substituted Pyridinylimidazoles

The 3-(1H-imidazol-2-yl)pyridin-2-amine core is a direct precursor to a key intermediate used to generate p38α and JNK3 inhibitors. In a study optimizing pyridinylimidazole scaffolds, altering the substitution pattern on the pyridine ring proved effective in shifting inhibitory activity from p38α MAPK to the closely related JNK3 kinase. Specifically, a derivative based on the 3-(1H-imidazol-2-yl)pyridin-2-amine scaffold, 4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine, achieved an IC50 for JNK3 in the low triple-digit nanomolar range [1]. In contrast, the 2-(1H-imidazol-2-yl)pyridine scaffold, lacking the 2-amino group, is typically associated with BRAF kinase inhibition (e.g., Sorafenib derivatives with A375 cell IC50 values of 2.93-4.26 µM), highlighting the target-specific divergence dictated by the amine substitution pattern [2][3]. This demonstrates that the 3-(1H-imidazol-2-yl)pyridin-2-amine scaffold provides a tunable starting point for JNK/p38-focused programs, whereas the 2-substituted analog directs toward a different kinome space.

p38α MAPK JNK3 Kinase Selectivity Medicinal Chemistry

Evidence 2: Enhanced Ligand Efficiency and Physicochemical Profile Compared to Larger Pyridinylimidazole Kinase Inhibitors

3-(1H-Imidazol-2-yl)pyridin-2-amine possesses a low molecular weight (160.18 Da) and a favorable calculated logP of 1.6351, with a polar surface area (PSA) of 67.59 Ų [1]. This profile contrasts sharply with more elaborated pyridinylimidazole inhibitors such as the Tie2 inhibitor (CAS 948557-43-5, MW ~ 400-500 Da) or dual p38α/GSK3β inhibitor 20c (MW ~ 450 Da) [2]. The low MW and moderate lipophilicity of 3-(1H-Imidazol-2-yl)pyridin-2-amine confer a significant advantage in ligand efficiency (LE), allowing it to serve as a fragment-like starting point or a minimal pharmacophore for hit-to-lead optimization. This enables medicinal chemists to add potency-enhancing substituents while maintaining favorable ADME properties, a flexibility not afforded by pre-optimized, high-MW lead compounds.

Drug-Likeness Ligand Efficiency Physicochemical Properties Medicinal Chemistry

Evidence 3: Proven Utility as a Precursor to Dual p38α/GSK3β Inhibitors with Nanomolar Potency

The 3-(1H-imidazol-2-yl)pyridin-2-amine scaffold is the core structural element in a series of 2,4,5-trisubstituted imidazoles that have been identified as potent dual inhibitors of p38α mitogen-activated protein kinase and glycogen synthase kinase 3β (GSK3β) [1]. A derivative of this scaffold, N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (20c), exhibited potent dual inhibition with IC50 values of 16 nM for p38α and 35 nM for GSK3β [1]. In contrast, the simple 2-(1H-imidazol-2-yl)pyridine fragment lacks the amine necessary for these specific interactions and shows no such dual inhibitory activity. This demonstrates that the 3-(1H-imidazol-2-yl)pyridin-2-amine core is a validated starting point for accessing highly potent, dual-targeting kinase inhibitors relevant to neurodegenerative diseases.

GSK3β p38α MAPK Neurodegeneration Dual Inhibitors

Evidence 4: Synthetically Tractable Core with High-Yielding Multicomponent Reaction (MCR) Compatibility

The 2-(pyridin-2-yl)imidazole core, which is directly related to 3-(1H-imidazol-2-yl)pyridin-2-amine, can be synthesized efficiently via a practical multicomponent reaction (MCR) using 2-cyanopyridine, aromatic aldehydes, and NH4OAc/primary amines [1]. This protocol enables the one-pot synthesis of diverse poly-substituted derivatives, offering a significant advantage in library synthesis and rapid analog generation compared to linear, multi-step synthetic routes required for many other kinase inhibitor scaffolds. The methodology is highlighted for its efficiency and high yields, particularly for tri-substituted 2-(pyridin-2-yl)imidazoles when aromatic primary amines are used, making the core scaffold synthetically accessible and enabling faster chemical space exploration [1]. While direct data on the unsubstituted 3-(1H-imidazol-2-yl)pyridin-2-amine is not provided, this class-level inference underscores the synthetic utility and accessibility of the broader chemotype.

Multicomponent Reaction Synthetic Chemistry Heterocyclic Synthesis Medicinal Chemistry

Recommended Procurement Scenarios for 3-(1H-Imidazol-2-yl)pyridin-2-amine (CAS 88128-98-7) Based on Verified Differentiation Evidence


Scenario 1: Initiation of a Fragment-Based or Structure-Guided Kinase Inhibitor Program Targeting p38α, JNK3, or GSK3β

Procure 3-(1H-Imidazol-2-yl)pyridin-2-amine as a low-molecular-weight (160.18 Da), fragment-like starting point for designing potent and selective kinase inhibitors. Its scaffold is validated to deliver nanomolar potency against p38α and GSK3β after suitable derivatization (e.g., compound 20c with p38α IC50 = 16 nM) [1]. Furthermore, its regiochemistry allows for tuning selectivity between p38α and JNK3, a critical feature for neurodegenerative disease targets [2]. Its favorable physicochemical profile (LogP ≈ 1.6, PSA ≈ 67.6 Ų) [3] provides a clean slate for medicinal chemistry optimization, enabling control over ADME properties as the series advances.

Scenario 2: Rapid Synthesis of Focused Kinase-Targeted Libraries via Multicomponent Reaction (MCR) Chemistry

Procure this compound to leverage its core structure in high-yielding, one-pot multicomponent reactions for the rapid assembly of diverse 2-(pyridin-2-yl)imidazole libraries [1]. This approach is significantly more efficient than linear syntheses, allowing for the quick exploration of structure-activity relationships (SAR) around the imidazole core. This is ideal for early-stage hit expansion or lead optimization programs where speed and diversity are paramount.

Scenario 3: Development of Chemical Probes to Deconvolute p38α/JNK/GSK3β Signaling Pathways in Neuroscience Research

Given its proven utility as a core scaffold for dual p38α/GSK3β inhibitors [1] and its ability to be tuned for JNK3 selectivity [2], 3-(1H-Imidazol-2-yl)pyridin-2-amine is an ideal starting material for developing high-quality chemical probes. These probes can be used to dissect the complex interplay of these kinases in neurodegenerative diseases like Alzheimer's, where both p38α and GSK3β are implicated [1]. Its ligand efficiency and synthetic tractability facilitate the creation of potent, selective, and cell-permeable tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Imidazol-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.